4-bromo-5-ethyl-1-methyl-1H-pyrazole
Description
4-Bromo-5-ethyl-1-methyl-1H-pyrazole (CAS 1393728-48-7) is a brominated pyrazole derivative characterized by substituents at positions 1 (methyl), 4 (bromo), and 5 (ethyl) on the pyrazole ring. This compound is synthesized via alkylation and halogenation reactions, as evidenced by protocols involving sodium hydride/methyl iodide for methylation and bromine incorporation at position 4 . Its molecular formula is C₆H₉BrN₂, with a molecular weight of 205.06 g/mol.
Properties
IUPAC Name |
4-bromo-5-ethyl-1-methylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrN2/c1-3-6-5(7)4-8-9(6)2/h4H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYBHEVBKMQGBJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=NN1C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-5-ethyl-1-methyl-1H-pyrazole typically involves the bromination of a pre-formed pyrazole ring. One common method is the bromination of 5-ethyl-1-methyl-1H-pyrazole using N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an inert solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can optimize the bromination process. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-5-ethyl-1-methyl-1H-pyrazole can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation: The ethyl group can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: The pyrazole ring can be reduced under specific conditions to form pyrazolines.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or primary amines in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products Formed
Nucleophilic substitution: Formation of 4-substituted pyrazoles.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of pyrazolines.
Scientific Research Applications
4-Bromo-5-ethyl-1-methyl-1H-pyrazole has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, antimicrobial, and anticancer activities.
Agrochemicals: Employed in the development of pesticides and herbicides.
Material Science: Utilized in the synthesis of organic semiconductors and other advanced materials
Mechanism of Action
The mechanism of action of 4-bromo-5-ethyl-1-methyl-1H-pyrazole depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The bromine atom and other substituents on the pyrazole ring can influence its binding affinity and selectivity towards molecular targets .
Comparison with Similar Compounds
Table 1: Structural and Property Comparison
Key Observations :
- Lipophilicity : The ethyl group in the target compound increases logP compared to methoxy (CID 13131235) or ester derivatives (1019010-83-3), favoring membrane permeability in biological systems .
- Reactivity : Bromine at position 4 enables Suzuki-Miyaura coupling, as seen in analogs like 5-(4-bromophenyl)-1-methyl-1H-pyrazole .
NMR and Mass Spectrometry
- ¹H NMR : The target compound’s ethyl group (δ ~1.2–1.4 ppm for CH₃, δ ~2.5–3.0 ppm for CH₂) contrasts with methoxy (δ ~3.8–4.0 ppm) or aryl protons (δ ~7.0–8.0 ppm) in analogs .
- Mass Spectrometry : The molecular ion peak (M⁺) at m/z 205 (target) differs from bromophenyl derivatives (e.g., 73387-52-7: M⁺ at m/z 246) due to lower molecular weight .
Biological Activity
4-Bromo-5-ethyl-1-methyl-1H-pyrazole is a heterocyclic compound that belongs to the pyrazole family, characterized by a five-membered ring structure containing two adjacent nitrogen atoms. This compound has gained attention in medicinal chemistry due to its diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The presence of bromine and ethyl groups at specific positions on the pyrazole ring enhances its potential for various therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 201.06 g/mol. Its structure includes:
- Bromine at the 4-position,
- Ethyl group at the 5-position,
- Methyl group at the 1-position.
These substituents contribute to its reactivity and biological activity.
The biological activity of pyrazole derivatives, including this compound, can be attributed to their ability to interact with various biological targets such as enzymes, receptors, and ion channels. The specific mechanisms may include:
- Enzyme Inhibition : Many pyrazoles act as inhibitors for key enzymes involved in inflammatory processes.
- Receptor Modulation : Some compounds may function as agonists or antagonists at specific receptor sites, influencing cellular signaling pathways.
Anti-inflammatory Activity
Research indicates that pyrazole derivatives exhibit significant anti-inflammatory effects. For instance, studies have shown that compounds similar to this compound can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. In particular:
- A derivative showed potent COX-1 and COX-2 inhibitory activities with IC50 values indicating strong anti-inflammatory potential .
Antimicrobial Activity
The compound has demonstrated promising antimicrobial properties against various bacterial strains. For example:
- A study reported that pyrazole derivatives exhibited effective antibacterial activity against E. coli, S. aureus, and Pseudomonas aeruginosa .
- The presence of specific functional groups was found to enhance this activity significantly.
Anticancer Properties
Emerging data suggest that this compound may have anticancer properties:
- Pyrazole derivatives have been evaluated for their ability to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms .
Case Studies
Several studies have highlighted the biological efficacy of pyrazole derivatives:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
